molecular formula C19H19N3O3S B384212 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-04-2

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B384212
CAS No.: 537043-04-2
M. Wt: 369.4g/mol
InChI Key: LQJDFAOTXGUFSU-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound with a complex and unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Step: The synthesis begins with the preparation of 4-hydroxyphenyl derivatives, which are then coupled with an appropriate ethylsulfanyl precursor.

  • Cyclization: Subsequent cyclization under acidic or basic conditions forms the pyrimido[4,5-b]quinoline skeleton.

  • Final Adjustments: The compound is then purified and crystallized.

Industrial Production Methods: Industrial production methods typically involve large-scale reactions using automated synthesisers. This ensures consistent quality and yield. Key steps include:

  • Reactor Setup: Automated reactors set to precise temperature and pH conditions.

  • Purification: High-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxy group can undergo oxidation to form quinones.

  • Reduction: Reduction reactions can target the carbonyl groups in the compound.

  • Substitution: The ethylsulfanyl group is a versatile site for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: Sodium hypochlorite or potassium permanganate for oxidation.

  • Reducing Agents: Lithium aluminum hydride for reduction.

  • Substitution Conditions: Various nucleophiles under basic or acidic conditions, depending on the desired product.

Major Products: These reactions typically yield quinones, alcohols, or substituted derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry:

  • Used as a precursor in organic synthesis for more complex molecules.

  • Acts as a scaffold in heterocyclic chemistry.

Biology and Medicine:

  • Potential therapeutic agents due to its interaction with biological macromolecules.

  • Shows promise in drug development for treating various diseases.

Industry:

  • Applications in material science for developing novel materials.

  • Utilized in the manufacturing of certain dyes and pigments.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with enzymes and receptors, altering their function.

  • Pathways Involved: Modulates biochemical pathways, impacting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

  • 5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

  • 2-ethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

  • 2-methylsulfanyl-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

This compound’s versatility makes it a fascinating subject of study across multiple fields!

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJDFAOTXGUFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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